2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an isoindole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
The synthesis of 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione involves several steps, including the formation of the isoindole core and the introduction of the difluorophenyl and amino groups. One common synthetic route involves the cyclization of a suitable precursor to form the isoindole core, followed by the introduction of the difluorophenyl group through a substitution reaction. The amino group can be introduced through a reductive amination reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
[(2S)-3-amino-2-(3,4-difluorophenyl)propyl]dipropylamine: This compound shares a similar difluorophenyl group but differs in its core structure and functional groups.
2-Amino-4-(3,4-difluorophenyl)thiazole: This compound contains a thiazole ring instead of an isoindole ring, leading to different chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its isoindole core, which confer distinct chemical and biological properties
Properties
CAS No. |
1047630-66-9 |
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Molecular Formula |
C17H14F2N2O2 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H14F2N2O2/c18-14-6-5-10(8-15(14)19)7-11(20)9-21-16(22)12-3-1-2-4-13(12)17(21)23/h1-6,8,11H,7,9,20H2/t11-/m0/s1 |
InChI Key |
NZEGKDKQQSUZIQ-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC(=C(C=C3)F)F)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=C(C=C3)F)F)N |
Origin of Product |
United States |
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